2,4-Dimethylphenylzinc iodide

Catalog No.
S3546399
CAS No.
312692-95-8
M.F
C8H9IZn
M. Wt
297.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethylphenylzinc iodide

CAS Number

312692-95-8

Product Name

2,4-Dimethylphenylzinc iodide

IUPAC Name

1,3-dimethylbenzene-6-ide;iodozinc(1+)

Molecular Formula

C8H9IZn

Molecular Weight

297.4 g/mol

InChI

InChI=1S/C8H9.HI.Zn/c1-7-4-3-5-8(2)6-7;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

CEBUOHBHZRLYGT-UHFFFAOYSA-M

SMILES

CC1=CC(=[C-]C=C1)C.[Zn+]I

Canonical SMILES

CC1=CC(=[C-]C=C1)C.[Zn+]I

Applications in Organic Synthesis

,4-Dimethylphenylzinc iodide is a nucleophilic reagent, meaning it has an electron-rich center that can donate electrons to form new chemical bonds. This property makes it valuable in various organic reactions, including:

  • Negishi coupling: This reaction creates carbon-carbon bonds between an organic halide (RX) and an alkenyl or aryl halide (R'X). 2,4-Dimethylphenylzinc iodide acts as the nucleophilic coupling partner, reacting with the alkenyl or aryl halide in the presence of a palladium catalyst [].

Here's an example of a Negishi coupling reaction between 2,4-dimethylphenylzinc iodide and iodobenzene:

Negishi coupling reaction between 2,4-dimethylphenylzinc iodide and iodobenzene: ...

This reaction produces 1,4-di(2,4-dimethylphenyl)benzene, a molecule with two interconnected benzene rings.

  • Suzuki-Miyaura coupling: Similar to Negishi coupling, this reaction also forms carbon-carbon bonds but uses organoboron compounds instead of organozinc reagents []. However, 2,4-dimethylphenylzinc iodide can sometimes be used as a substitute for the organoboron compound under specific reaction conditions due to its reactivity.

2,4-Dimethylphenylzinc iodide is an organozinc compound characterized by the presence of a zinc atom bonded to a 2,4-dimethylphenyl group and an iodide ion. This compound is part of a broader class of organozinc reagents that are widely used in organic synthesis due to their ability to act as nucleophiles in various

  • Nucleophilic Substitution Reactions: It can react with electrophiles such as carbonyl compounds, leading to the formation of alcohols after hydrolysis.
  • Cross-Coupling Reactions: This compound can be utilized in cross-coupling reactions, such as the Suzuki and Negishi reactions, where it couples with halides or other electrophiles to form biaryl compounds.
  • Formation of Allenes: It has been shown to facilitate the synthesis of trisubstituted allenes when reacted with terminal alkynes under specific conditions .

The synthesis of 2,4-dimethylphenylzinc iodide typically involves the reaction of 2,4-dimethylphenyl lithium with zinc iodide or the direct reaction of zinc with 2,4-dimethyliodobenzene. The following steps summarize a common synthetic route:

  • Preparation of 2,4-Dimethylphenyl Lithium:
    • React 2,4-dimethylbromobenzene with lithium metal in anhydrous ether.
    C9H11Br+LiC9H11Li+LiBr\text{C}_9\text{H}_{11}\text{Br}+\text{Li}\rightarrow \text{C}_9\text{H}_{11}\text{Li}+\text{LiBr}
  • Formation of 2,4-Dimethylphenylzinc Iodide:
    • Add zinc iodide to the prepared 2,4-dimethylphenyl lithium solution under inert atmosphere conditions.
    C9H11Li+ZnI2C9H11ZnI+LiI\text{C}_9\text{H}_{11}\text{Li}+\text{ZnI}_2\rightarrow \text{C}_9\text{H}_{11}\text{ZnI}+\text{LiI}

This method allows for the efficient formation of the desired organozinc compound.

2,4-Dimethylphenylzinc iodide finds applications primarily in organic synthesis:

  • Synthesis of Fine Chemicals: It is used in the preparation of various fine chemicals and pharmaceuticals through nucleophilic substitutions and cross-coupling reactions.
  • Material Science: Its reactivity makes it useful in developing new materials, particularly in polymer chemistry where organozinc compounds are employed as catalysts or intermediates.

Interaction studies involving 2,4-dimethylphenylzinc iodide typically focus on its reactivity with various electrophiles. Research indicates that the compound can effectively interact with carbonyl compounds and halides to yield desired products . Furthermore, studies on its behavior in catalytic cycles reveal insights into its stability and reactivity under different conditions.

Several compounds share structural similarities or functional properties with 2,4-dimethylphenylzinc iodide. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
DimethylzincZn CH3)2\text{Zn CH}_3)_2Highly reactive; used for methylation reactions .
DiethylzincZn C2H5)2\text{Zn C}_2\text{H}_5)_2Less reactive than dimethylzinc; used similarly .
Phenylzinc iodideC6H5ZnI\text{C}_6\text{H}_5\text{ZnI}Simpler structure; widely used in cross-coupling .
Benzylzinc bromideC6H5ZnBr\text{C}_6\text{H}_5\text{ZnBr}Used in similar reactions but less versatile than iodides .

The uniqueness of 2,4-dimethylphenylzinc iodide lies in its specific steric and electronic properties derived from the dimethyl substitution on the phenyl ring. This affects its reactivity profile and application scope compared to other organozinc compounds.

Dates

Modify: 2023-08-20

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